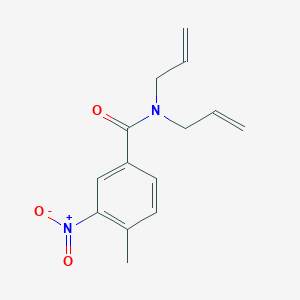
N,N-diallyl-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-4-methyl-3-nitrobenzamide (DAN) is a chemical compound that has been widely used in scientific research due to its unique properties. DAN is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. This compound has been studied extensively for its potential use in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of N,N-diallyl-4-methyl-3-nitrobenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N,N-diallyl-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects on the body. Studies have shown that it can induce apoptosis (cell death) in cancer cells, reduce inflammation, and improve cognitive function. Additionally, N,N-diallyl-4-methyl-3-nitrobenzamide has been shown to have antioxidant properties, which can protect the body from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N-diallyl-4-methyl-3-nitrobenzamide in lab experiments is its ability to selectively target cancer cells and reduce inflammation without causing significant side effects. However, the limitations of using N,N-diallyl-4-methyl-3-nitrobenzamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N,N-diallyl-4-methyl-3-nitrobenzamide. One potential area of research is the development of new drugs based on the structure of N,N-diallyl-4-methyl-3-nitrobenzamide. Additionally, further studies are needed to fully understand the mechanism of action of N,N-diallyl-4-methyl-3-nitrobenzamide and its potential use in the treatment of various diseases. Another area of research is the development of new materials based on N,N-diallyl-4-methyl-3-nitrobenzamide, which could have applications in fields such as electronics and energy storage.
Synthesis Methods
The synthesis of N,N-diallyl-4-methyl-3-nitrobenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with allyl chloride in the presence of a catalyst such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure N,N-diallyl-4-methyl-3-nitrobenzamide.
Scientific Research Applications
N,N-diallyl-4-methyl-3-nitrobenzamide has been used in various scientific research applications such as in the development of new drugs and materials. One of the most significant applications of N,N-diallyl-4-methyl-3-nitrobenzamide is in the field of cancer research. Studies have shown that N,N-diallyl-4-methyl-3-nitrobenzamide has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been used in the development of new anti-inflammatory drugs and as a potential treatment for Alzheimer's disease.
properties
IUPAC Name |
4-methyl-3-nitro-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-8-15(9-5-2)14(17)12-7-6-11(3)13(10-12)16(18)19/h4-7,10H,1-2,8-9H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVPQDLHBJJTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N,N-di(prop-2-en-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5728923.png)



![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)
![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)


![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)